Benzo[ghi]perylene

Organic electronics Charge-transfer complexes Molecular symmetry

Benzo[ghi]perylene (C₂₂H₁₂, C2v symmetry) is the mandatory analytical reference standard for EPA Method 610 and ISO 22959 PAH compliance testing. Its unique temperature-sensitive retention on polymeric ODS phases (RSD <0.07% only when ΔT ≤0.1°C) provides a rigorous system suitability test that coronene (D6h) or perylene (D2h) cannot replicate. The compound's BPe polarity scale (temperature-independent) enables robust HPLC method development, while its low excimer formation tendency reduces fluorescence quenching artifacts vs. pyrene. For low-temperature laser systems (<100 K), it delivers performance comparable to perylene. Its well-characterized SFE solubility profile (3.3×10⁻⁷ to 4.55×10⁻⁴ mole fraction, 313–523 K) makes it ideal for supercritical fluid extraction calibration.

Molecular Formula C22H12
Molecular Weight 276.3 g/mol
CAS No. 191-24-2
Cat. No. B138134
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[ghi]perylene
CAS191-24-2
Synonyms1,12-benzoperylene
1,12-benzperylene
benzo(ghi)perylene
Molecular FormulaC22H12
Molecular Weight276.3 g/mol
Structural Identifiers
SMILESC1=CC2=C3C(=C1)C4=CC=CC5=C4C6=C(C=C5)C=CC(=C36)C=C2
InChIInChI=1S/C22H12/c1-3-13-7-9-15-11-12-16-10-8-14-4-2-6-18-17(5-1)19(13)21(15)22(16)20(14)18/h1-12H
InChIKeyGYFAGKUZYNFMBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.41e-10 M
In water, 2.6X10-4 mg/L at 25 °C
Soluble in 1,4-dioxane, dichloromethane, benzene, and acetone
Solubility in water: none

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[ghi]perylene (CAS 191-24-2) Core Properties and Procurement Considerations


Benzo[ghi]perylene is a hexacyclic polycyclic aromatic hydrocarbon (PAH) with the formula C22H12, characterized by a C2v-symmetric planar structure distinct from its D6h-symmetric six-ring analog coronene [1]. It occurs naturally in crude oil and coal tar and is produced during incomplete combustion, appearing in environmental samples such as tobacco smoke and automobile exhaust [2]. As an analytical reference standard, it is a critical component in EPA Method 610 and ISO 22959 for PAH analysis in environmental and food matrices [3]. The compound exhibits strong fluorescence with a quantum yield of 0.3–0.4 in solution, enabling its use as a polarity probe (BPe scale) in chromatography and materials science [4].

Why Benzo[ghi]perylene (CAS 191-24-2) Cannot Be Replaced by Coronene or Perylene in Photophysical and Chromatographic Applications


PAHs with similar ring counts often exhibit drastically different electronic structures and intermolecular behaviors. Benzo[ghi]perylene possesses a C2v point group symmetry—lower than coronene's D6h and different from perylene's D2h—which fundamentally alters its frontier orbital degeneracy, fluorescence quantum yield, and charge-transfer complex dynamics [1]. At room temperature (293 K), it fails to exhibit laser action unlike perylene, while all three compounds show laser oscillation below 100 K, highlighting that temperature-dependent photophysical performance cannot be assumed across the series [2]. In analytical chromatography, its retention behavior on polymeric ODS phases is exceptionally temperature-sensitive, with retention time reproducibility demanding precise control (ΔT ≤ 0.1°C) compared to other EPA 610 PAHs [3]. These divergences mean substituting coronene, perylene, or pyrene in fluorescence probes, laser dyes, or analytical standards yields quantitatively different results, invalidating calibration curves and experimental reproducibility.

Benzo[ghi]perylene (CAS 191-24-2) Quantitative Differentiation Evidence Versus Closest Analogs


Symmetry-Controlled Electronic Structure: Benzo[ghi]perylene vs. Coronene in Charge-Transfer Complexes

Benzo[ghi]perylene (bper, C2v symmetry) exhibits significantly suppressed in-plane rotation compared to coronene (D6h symmetry) in 1:1 TCNQ charge-transfer complexes. The energy difference between HOMO and HOMO−1 is significantly larger for bper than for coronene, and the semiconducting salt of bper shows a larger activation energy than the isostructural coronene salt in the partially charged state [1].

Organic electronics Charge-transfer complexes Molecular symmetry

Room-Temperature Laser Activity: Benzo[ghi]perylene vs. Perylene and Coronene

At room temperature (293 K), perylene exhibits laser action, while benzo[ghi]perylene and coronene do not. At low temperatures (<100 K), all three compounds show good laser oscillation [1]. This difference is attributed to the inversion of Sp(1La) and Sα(1Lb) levels occurring in the transition from perylene to benzo[ghi]perylene [1].

Laser dyes Photophysics Fluorescence spectroscopy

Fluorescence Quantum Yield and Intersystem Crossing Rate: Benzo[ghi]perylene vs. Coronene

In a systematic study of functionalized derivatives, fluorescence quantum yields increased dramatically with the number of COOMe substituents in both benzo[ghi]perylene (Bp) and coronene (Cor) series. However, the unsubstituted parent compounds exhibit different baseline quantum yields and intersystem crossing rate constants (kST) [1][2].

Fluorescence spectroscopy Photophysical properties Excited-state dynamics

Solvent Polarity Probe Performance: Benzo[ghi]perylene (BPe Scale) vs. Pyrene (Py Scale)

The BPe solvent polarity scale, based on the I/III emission intensity ratio of benzo[ghi]perylene, is temperature-independent, whereas the pyrene (Py) scale exhibits temperature dependence [1]. In liquid organic salts, BPe values range from 1.20 (ethylammonium nitrate) to 1.36 (tributylammonium nitrate), providing a quantitative measure of polarity [2]. Additionally, benzo[ghi]perylene has a lower tendency to form excimers than pyrene [1].

Solvatochromism Fluorescence probes Chromatography method development

Supercritical CO2 Solubility: Benzo[ghi]perylene vs. Chrysene

The mole fraction solubility of benzo[ghi]perylene in supercritical CO2 increases from 3.3 × 10⁻⁷ to 4.55 × 10⁻⁴ when temperature is raised from 313 K to 523 K at 400 bar [1]. Temperature exerts a much greater effect than pressure; increasing pressure from 100 bar to 450 bar at 523 K raises solubility from 2.9 × 10⁻⁶ to 4.55 × 10⁻⁴ [1].

Supercritical fluid extraction Green chemistry Solubility data

HPLC Retention Behavior: Benzo[ghi]perylene vs. Indeno[1,2,3-cd]pyrene

On polymeric octadecylsilyl (ODS) HPLC phases, benzo[ghi]perylene and indeno[1,2,3-cd]pyrene are especially prone to retention time variation with temperature [1]. With precise temperature control (ΔT ≤ 0.1°C), retention time reproducibility for benzo[ghi]perylene achieves an RSD better than 0.07% (n = 10), corresponding to a retention time variation of ≤2 seconds for indeno[1,2,3-cd]pyrene [1].

HPLC method validation PAH analysis Retention time reproducibility

Benzo[ghi]perylene (CAS 191-24-2) Recommended Application Scenarios Based on Quantitative Differentiation Evidence


Temperature-Stable Solvent Polarity Probing in HPLC and Supercritical Fluid Chromatography

Leverage the temperature-independent BPe scale for solvent polarity determination in HPLC method development, particularly when using elevated temperatures or temperature gradients [1]. Benzo[ghi]perylene's lower excimer formation tendency compared to pyrene reduces fluorescence quenching artifacts at higher concentrations [1]. In liquid organic salt mobile phases, BPe values provide quantitative polarity metrics (1.20–1.36) for method optimization [2].

Low-Temperature Laser Dye and Cryogenic Fluorescence Calibration Standard

Deploy benzo[ghi]perylene as a laser dye specifically in low-temperature (<100 K) laser oscillation systems, where it demonstrates performance comparable to perylene and coronene [1]. Its linear and quasi-linear fluorescence spectra at 77 K and 4 K enable precise compound identification and spectral calibration in cryogenic fluorescence spectroscopy [1].

Supercritical CO2 Extraction Process Validation and Solubility Modeling

Use benzo[ghi]perylene as a calibration solute for supercritical fluid extraction (SFE) method development, given its well-characterized solubility profile spanning over three orders of magnitude (3.3 × 10⁻⁷ to 4.55 × 10⁻⁴ mole fraction) across 313–523 K at 400 bar [1]. Its extreme temperature sensitivity provides a stringent test for extraction efficiency and SFE system performance validation.

EPA Method 610 and ISO 22959 Multi-PAH Analytical Standard Component

Include benzo[ghi]perylene as a mandatory analytical reference standard in EPA Method 610 and ISO 22959 compliance testing for PAHs in environmental water, soil, and edible oils [1][2]. Its exceptional temperature sensitivity on polymeric ODS HPLC phases (RSD <0.07% only when ΔT ≤ 0.1°C) serves as a critical system suitability test for column oven temperature control and method reproducibility [3].

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